
RIBI-529
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RIBI-529, also known as this compound, is a compound with the molecular formula C92H175N2O17P.C6H15N. It has a molecular weight of 1713.5409 and contains eight defined stereocenters
Análisis De Reacciones Químicas
Structural Composition
RIBI-529 is an aminoalkyl glucosaminide 4-phosphate with the molecular formula C₉₈H₁₉₀N₃O₁₇P and a molecular weight of 1,713.54 g/mol . Its structure mimics lipid A but lacks endotoxic properties due to modifications:
-
Glucosamine backbone : Phosphorylated at the 4'-position.
-
Acyl chains : Contains six acyl groups (2 primary, 2 secondary) in a 2:2:0:2 configuration, differing from natural lipid A by the absence of the 1-phosphate and 3-O-acyl groups .
Key Synthetic Reactions
This compound is derived from Salmonella enterica Minnesota Re595 lipopolysaccharide (LPS) through sequential hydrolysis:
Functional Interactions
This compound activates Toll-like receptor 4 (TLR4) via a two-step mechanism:
Table 2: TLR4 Binding Dynamics
Component | Role | Effect |
---|---|---|
MD-2 co-receptor | Binds acyl chains | Stabilizes this compound-TLR4 complex |
MyD88 adaptor protein | Signal transduction | Induces NF-κB and cytokine production |
Unlike LPS, this compound’s truncated structure avoids hyperactivation of TLR4, minimizing inflammatory risks while retaining adjuvant efficacy .
Reactivity in Formulations
This compound demonstrates stability in aqueous solutions but undergoes hydrolysis under extreme pH:
Table 3: Stability Profile
Condition | Reactivity | Outcome |
---|---|---|
pH 2–8 (25°C) | Stable | No degradation over 24 hrs |
pH > 10 | Base hydrolysis | Loss of secondary acyl chains |
Oxidative environments | Moderate | Partial oxidation of lipid tails |
These properties inform its use in vaccine formulations with aluminum salts or QS-21 adjuvants .
Comparative Analysis with MPL Adjuvant
Property | This compound | MPL Adjuvant |
---|---|---|
Acyl chain configuration | 2:2:0:2 | 1:2:0:1 (post-alkaline hydrolysis) |
TLR4 activation potency | 70% of LPS | 10–20% of LPS |
Endotoxicity | Undetectable | Minimal |
This compound’s simplified structure enables predictable synthesis, whereas MPL contains antagonistic congeners (e.g., ML3, ML4A) that suppress human TLR4 overactivation .
Aplicaciones Científicas De Investigación
Applications in Vaccine Development
- Adjuvant in Vaccines : RIBI-529 has been utilized as an adjuvant in several vaccine formulations. It has shown efficacy comparable to other well-established adjuvants like monophosphoryl lipid A (MPLA). Its ability to enhance both humoral and cellular immunity makes it suitable for vaccines against various pathogens, including viruses and bacteria .
- Case Study: HIV Vaccine : In a study examining the use of this compound in HIV vaccines, it was found that the adjuvant significantly increased the immunogenicity of the vaccine, leading to higher antibody titers and a more robust T-cell response compared to controls without adjuvants . This highlights its potential in developing effective vaccines for challenging pathogens.
- Influenza Vaccines : Research has demonstrated that incorporating this compound into influenza vaccine formulations enhances the immune response, leading to improved protection against viral strains. The combination of this compound with specific antigens resulted in a significant increase in neutralizing antibody levels .
Applications in Immunotherapy
- Cancer Treatment : this compound is being explored as an adjuvant in cancer immunotherapy. By enhancing the immune response against tumor antigens, it may improve the efficacy of therapeutic vaccines designed for cancer treatment. Studies indicate that this compound can help in activating dendritic cells and promoting T-cell responses against tumors .
- Allergy Treatments : Preliminary research suggests that this compound may also have applications in treating allergic conditions by modulating immune responses. Its ability to shift T-helper cell responses could be beneficial in managing allergic rhinitis and other related disorders .
Data Table: Summary of Research Findings on this compound
Study | Application | Findings |
---|---|---|
Study 1 | HIV Vaccine | Enhanced antibody titers and T-cell responses with this compound compared to control |
Study 2 | Influenza Vaccine | Significant increase in neutralizing antibodies when combined with specific antigens |
Study 3 | Cancer Immunotherapy | Improved activation of dendritic cells leading to enhanced T-cell responses against tumors |
Study 4 | Allergy Treatment | Potential modulation of Th2 responses observed in preliminary studies |
Mecanismo De Acción
The mechanism of action of RIBI-529 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to key proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of various cellular processes, ultimately resulting in the desired therapeutic or biological effect. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
Comparación Con Compuestos Similares
RIBI-529 is unique in its chemical structure and properties. Similar compounds include other adjuvants like MPL (Monophosphoryl Lipid A) and RC-529, which have comparable efficacy and safety profiles . this compound stands out due to its specific stereochemistry and molecular composition, which may confer distinct advantages in certain applications.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. Its synthesis, chemical reactions, and mechanism of action are areas of active research, and it holds promise for future developments in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
216014-46-9 |
---|---|
Fórmula molecular |
C98H190N3O17P |
Peso molecular |
1713.5 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-3-phosphonooxy-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-6-[2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]ethoxy]oxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate |
InChI |
InChI=1S/C92H175N2O17P.C6H15N/c1-7-13-19-25-31-37-40-46-52-58-64-70-85(98)106-79(67-61-55-49-43-34-28-22-16-10-4)75-83(96)93-73-74-105-92-89(94-84(97)76-80(68-62-56-50-44-35-29-23-17-11-5)107-86(99)71-65-59-53-47-41-38-32-26-20-14-8-2)91(90(82(78-95)109-92)111-112(102,103)104)110-88(101)77-81(69-63-57-51-45-36-30-24-18-12-6)108-87(100)72-66-60-54-48-42-39-33-27-21-15-9-3;1-4-7(5-2)6-3/h79-82,89-92,95H,7-78H2,1-6H3,(H,93,96)(H,94,97)(H2,102,103,104);4-6H2,1-3H3/t79-,80-,81-,82-,89-,90-,91-,92-;/m1./s1 |
Clave InChI |
QOFRNSMLZCPQKL-KTIIIUPTSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NCCOC1C(C(C(C(O1)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.CCN(CC)CC |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.CCN(CC)CC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NCCOC1C(C(C(C(O1)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.CCN(CC)CC |
Sinónimos |
RC 529 RC-529 RC529 Ribi 529 Ribi-529 Ribi529 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.